2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Antimalarial drug discovery Quinoline-4-carboxamide SAR Regioisomer selectivity

2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (CAS 362026-57-7; molecular formula C20H15N3O2S; molecular weight 361.42 g/mol) is a synthetic heterocyclic compound belonging to the quinoline-4-carboxamide class, featuring a 4-methoxyphenyl substituent at the quinoline 2-position and an unsubstituted thiazol-2-yl amide side chain. The quinoline-4-carboxamide scaffold is recognized in medicinal chemistry for yielding clinical-stage antimalarial candidates such as DDD107498 (cabamiquine), which acts via translation elongation factor 2 (PfEF2) inhibition.

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
Cat. No. B11158709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Molecular FormulaC20H15N3O2S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4
InChIInChI=1S/C20H15N3O2S/c1-25-14-8-6-13(7-9-14)18-12-16(15-4-2-3-5-17(15)22-18)19(24)23-20-21-10-11-26-20/h2-12H,1H3,(H,21,23,24)
InChIKeyWTNZXMXJPCALIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Compound Identity, Quinoline-Thiazole Hybrid Class, and Procurement Baseline


2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (CAS 362026-57-7; molecular formula C20H15N3O2S; molecular weight 361.42 g/mol) is a synthetic heterocyclic compound belonging to the quinoline-4-carboxamide class, featuring a 4-methoxyphenyl substituent at the quinoline 2-position and an unsubstituted thiazol-2-yl amide side chain . The quinoline-4-carboxamide scaffold is recognized in medicinal chemistry for yielding clinical-stage antimalarial candidates such as DDD107498 (cabamiquine), which acts via translation elongation factor 2 (PfEF2) inhibition [1]. However, for the specific title compound—also cataloged under identifiers such as EVT-11290339 and BDBM33105 in certain screening collections—publicly available quantitative pharmacological data remain severely limited. Most published structure–activity relationship (SAR) studies on quinoline-4-carboxamides have focused on analogs with different substitution patterns (e.g., furanyl, chlorophenyl, or methyl-thiazole variants), leaving the differentiation profile of the title compound largely uncharacterized in peer-reviewed primary literature [2].

Why 2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide Cannot Be Interchanged with Other Quinoline-4-Carboxamide Analogs


The quinoline-4-carboxamide scaffold exhibits marked sensitivity to substitution pattern: the nature of the 2-aryl group and the N-thiazole substituent jointly govern target engagement, potency, and selectivity [1]. In the antimalarial series leading to DDD107498, modification of the 2-aryl moiety shifted EC50 values by over 100-fold, while moving from a thiazol-2-yl to a substituted thiazole amide likewise altered both potency and metabolic stability [1]. The title compound possesses a unique combination—a 4-methoxyphenyl at the quinoline 2-position with an unsubstituted thiazol-2-yl amide—that distinguishes it from all close analogs characterized in published SAR campaigns (e.g., 2-phenyl-thiazole, 2-furanyl-thiazole, or methyl-thiazole variants). Given that these structural differences are known to lead to divergent biological profiles in this chemical class, generic substitution between quinoline-4-carboxamide analogs without experimental validation is unwarranted [2].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide


Regioisomeric Differentiation: 2-(4-Methoxyphenyl)quinoline-4-carboxamide vs. N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-phenylquinoline-4-carboxamide Isomers

The title compound (CAS 362026-57-7, C20H15N3O2S) and the closely related isomer N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide (CAS 361168-20-9, C26H19N3O2S) share the quinoline-4-carboxamide core but differ in the placement of the methoxyphenyl group. In the title compound, the 4-methoxyphenyl resides at the quinoline 2-position with an unsubstituted thiazole; in CAS 361168-20-9, a phenyl occupies the quinoline 2-position while the methoxyphenyl is attached to the thiazole ring . Within quinoline-4-carboxamide antimalarial series, relocating substituents between these positions has been shown to modulate antiplasmodial potency—for example, the reference compound DDD107498 (EC50 = 1.0 nM against P. falciparum 3D7) derives its activity from a specific 2-aryl substitution pattern that is absent in the title compound, whereas the thiazole-substituted regioisomer has not been reported to achieve comparable potency [1]. These structural differences are expected to confer divergent target engagement profiles, although direct head-to-head comparison data for these two specific isomers have not been published.

Antimalarial drug discovery Quinoline-4-carboxamide SAR Regioisomer selectivity Plasmodium falciparum

Anticancer Activity of Quinoline-4-Carboxamide Derivatives Bearing Methoxyphenyl Groups: Class-Level Benchmarking Against Doxorubicin and Cisplatin

In a 2021 study of carboxamide-appended quinoline derivatives evaluated against MCF-7, CACO, HepG-2, and HCT-116 cell lines, the most active compound 3e exhibited IC50 values of 0.11 μM against Pim-1 kinase (compared to reference standard SGI-1776) and demonstrated anti-proliferative activity comparable to doxorubicin, with selectivity for cancer cells over normal WI-38 fibroblasts (IC50 >113 μM) [1]. While 3e is not structurally identical to the title compound, the shared quinoline-4-carboxamide core with methoxyphenyl substitution establishes a class-level precedent that methoxyphenyl-quinoline-carboxamides can achieve potent and selective anticancer activity. In parallel, cisplatin IC50 values against MCF-7 cells are reported in the range of 3.2–8.9 μM [2], providing a clinically relevant benchmark for future comparative evaluation of the title compound. The Pim-1 inhibitory scaffold represented by compound 3e provides an actionable screening hypothesis: the title compound, by virtue of its 4-methoxyphenyl substitution, may access similar kinase-inhibitory pharmacophores, though quantitative verification via direct assay is required.

Anticancer Quinoline-4-carboxamide Pim-1 kinase inhibition MCF-7 HCT-116

Acetylcholinesterase Inhibitory Potential of Quinoline-Thiazole Hybrids: Structural Basis for CNS Target Engagement

A 2026 study of quinoline/thiazole derivative compounds as selective acetylcholinesterase (AChE) inhibitors identified compound 3i as the most potent derivative, with an IC50 of 0.027 ± 0.002 μM against AChE, validated by in silico docking showing key interactions with Trp86 and Trp286 in the enzyme active site [1]. The title compound shares with this series the quinoline-thiazole hybrid architecture, a structural motif that has been independently confirmed as favorable for AChE binding. The unsubstituted thiazol-2-yl amide in the title compound presents a distinct hydrogen-bonding surface compared to the substituted thiazoles and quinolines in the published series; this difference in substitution pattern may modulate both AChE affinity and selectivity over butyrylcholinesterase (BChE). No direct AChE inhibition data for the title compound have been reported, but the class-level precedent—supported by molecular docking studies confirming the quinoline-thiazole pharmacophore—provides a rational basis for targeted screening.

Acetylcholinesterase inhibition Alzheimer's disease Quinoline-thiazole hybrids Neurodegenerative disorders

Antimicrobial Activity of Quinoline-Thiazole Hybrids: Broad-Spectrum Potential with Compound-Specific Potency Variation

A systematic study of quinoline-thiazole structural hybrids evaluated for antibacterial and antifungal activity demonstrated that compound 5e exhibited 4-fold greater potency than amphotericin B against Aspergillus fumigatus growth inhibition, and 2-fold greater potency than gentamicin against Neisseria gonorrhoeae [1]. The broader series showed that antimicrobial activity within this scaffold is highly compound-specific, varying with subtle changes in the thiazole and quinoline substitution patterns. Compound 5e also displayed equipotent activity to reference drugs against Shigella flexneri, Streptococcus pyogenes, Proteus vulgaris, Aspergillus clavatus, Geotrichum candidum, and Penicillium marneffei [1]. The title compound, featuring a 4-methoxyphenyl-quinoline core with an unsubstituted thiazole amide, occupies a distinct position within this SAR landscape—it lacks the thiazole substituents present in the most active antimicrobial derivatives (5e), but retains the quinoline-thiazole hybrid framework required for DNA gyrase and peptide deformylase inhibitory activity [1][2].

Antimicrobial Antifungal Quinoline-thiazole hybrids DNA gyrase inhibition

Recommended Research Application Scenarios for 2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide Based on Evidence Strength


Kinase Inhibitor Screening: Pim-1 and Related Oncology Targets

The carboxamide-appended quinoline chemotype has demonstrated sub-micromolar Pim-1 kinase inhibition (compound 3e: IC50 = 0.11 μM, 82.27% inhibition) with high selectivity for cancer cells over normal fibroblasts (selectivity index >113) [1]. The title compound, featuring a 4-methoxyphenyl substituent on the quinoline core, is a logical candidate for kinase selectivity panel screening (Pim-1, PDK1, EGFR-TK) given that related quinoline-4-carboxamide derivatives have been docked against PDK1 with favorable ADMET predictions in colorectal cancer models [2]. Procurement priority should be given when the screening objective is to expand SAR around the 2-aryl position of quinoline-4-carboxamides for kinase inhibition.

Antimalarial Screening Against P. falciparum Blood-Stage and Liver-Stage Parasites

The quinoline-4-carboxamide scaffold has produced clinical candidate DDD107498 (cabamiquine) with EC50 = 1.0 nM against P. falciparum 3D7, multistage activity, and oral efficacy (ED90 <1 mg/kg in P. berghei mouse model) [3]. Although the title compound bears a distinct substitution pattern (4-methoxyphenyl at C2; unsubstituted thiazole amide), this pattern has not been systematically explored in published antimalarial SAR. The compound is therefore a valuable tool compound for probing the tolerance of PfEF2 and alternative antimalarial targets to 4-methoxyphenyl substitution at the quinoline 2-position, filling a gap in the existing SAR landscape that is dominated by furanyl-, phenyl-, and halogen-substituted analogs.

Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Drug Discovery

Quinoline-thiazole hybrids have been confirmed as productive AChE inhibitor pharmacophores, with lead compound 3i achieving IC50 = 0.027 μM and key binding interactions at Trp86 and Trp286 [4]. The title compound's unsubstituted thiazol-2-yl amide side chain differs from the substitution patterns in published active series and may offer advantages in AChE/BChE selectivity or blood–brain barrier penetration. Procure when the research objective is to diversify the quinoline-thiazole AChE inhibitor chemical space with compounds featuring unsubstituted heterocyclic amide linkers.

Antimicrobial Susceptibility Profiling Against Drug-Resistant Bacterial and Fungal Strains

Quinoline-thiazole hybrids have demonstrated antimicrobial activity exceeding clinical reference standards—compound 5e achieved 4× amphotericin B potency against A. fumigatus and 2× gentamicin potency against N. gonorrhoeae, with equipotent activity against six additional microbial species [5]. The DNA gyrase inhibitory mechanism identified for this class suggests potential activity against fluoroquinolone-resistant strains [6]. The title compound, as a structurally differentiated member of this hybrid class, is suitable for inclusion in antimicrobial screening panels targeting multidrug-resistant Gram-positive, Gram-negative, and fungal pathogens.

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